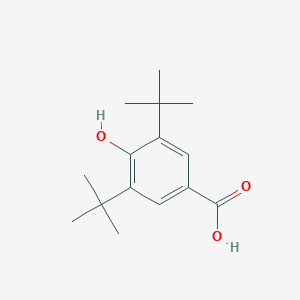

3,5-Di-tert-butyl-4-hydroxybenzoic acid

Overview

Description

3,5-Di-tert-butyl-4-hydroxybenzoic acid: is an organic compound with the molecular formula C15H22O3. It is a metabolite of butylated hydroxytoluene, a widely used antioxidant. This compound is known for its antioxidant properties and is used in various applications, including the synthesis of antistress agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butyl-4-hydroxybenzoic acid can be synthesized through the oxidation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,5-Di-tert-butyl-4-hydroxybenzoic acid can undergo further oxidation to form quinones.

Reduction: It can be reduced to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products:

Oxidation: Quinones.

Reduction: 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol.

Substitution: Various substituted benzoic acids.

Scientific Research Applications

Chemistry: 3,5-Di-tert-butyl-4-hydroxybenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the antioxidant properties and their effects on cellular processes .

Medicine: It is utilized in the development of antistress agents and other therapeutic compounds due to its antioxidant properties .

Industry: In industrial applications, this compound is used as a stabilizer in polymers and other materials to prevent oxidative degradation .

Mechanism of Action

The antioxidant properties of 3,5-di-tert-butyl-4-hydroxybenzoic acid are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound targets reactive oxygen species and other free radicals, preventing oxidative damage to cells and tissues .

Comparison with Similar Compounds

- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

- 3,5-Di-tert-butylsalicylic acid

- 2-tert-Butyl-5-methylphenol

- 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid

- 2-tert-Butyl-4-methylphenol

- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Uniqueness: 3,5-Di-tert-butyl-4-hydroxybenzoic acid is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. Its tert-butyl groups offer steric hindrance, making it more resistant to oxidative degradation .

Biological Activity

3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH), a metabolite of butylated hydroxytoluene (BHT), has garnered attention for its biological activities, particularly in the context of its antioxidant properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of BHT-COOH, including its mechanisms of action, metabolic pathways, and relevant case studies.

This compound is characterized by its light yellow to beige crystalline powder form. It is produced through the metabolism of BHT, which is widely used as a food preservative and antioxidant. In humans and animals, BHT is biotransformed primarily into BHT-COOH and other metabolites such as 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (BHT-OH) and benzaldehyde (BHT-CHO) .

Metabolic Pathways

The primary metabolic pathway for BHT involves oxidation of the 4-methyl group, leading to the formation of BHT-COOH. Studies indicate that after oral administration of BHT, a significant portion is excreted as BHT-COOH in urine, highlighting its role as a major metabolite .

Antioxidant Activity

BHT-COOH exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress. It acts by scavenging free radicals and inhibiting lipid peroxidation. This activity has been linked to potential protective effects against various diseases associated with oxidative damage .

Anti-inflammatory Effects

Research indicates that BHT-COOH may inhibit inflammatory pathways by acting as an inhibitor of lipoxygenase and cyclooxygenase enzymes. These enzymes are involved in the synthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins . The inhibition of these pathways suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.

Case Studies and Research Findings

- Metabolite Identification : In human studies where volunteers ingested BHT, both free and conjugated forms of BHT-COOH were identified as major urinary metabolites. This finding underscores the compound's significance in metabolic studies related to dietary antioxidants .

- Toxicological Studies : Animal studies have shown that high doses of BHT lead to reduced body weight and toxic nephrosis in mice. Specifically, doses above 1570 mg/kg bw/day resulted in significant renal lesions, indicating a dose-dependent toxicity profile .

- Clinical Applications : A patent describes the use of compounds related to BHT-COOH for treating conditions affected by inflammation due to their lipoxygenase inhibitory activity. This suggests a promising avenue for developing new anti-inflammatory drugs .

Summary Table of Biological Activities

Properties

IUPAC Name |

3,5-ditert-butyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXOWHQZWLCHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52625-25-9 (nickel(2+)salt(2:1)), 68698-64-6 (mono-potassium salt) | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3061683 | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-49-4 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis-tert-butyl-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F0I7YAG34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,5-Di-tert-butyl-4-hydroxybenzoic acid?

A1: The molecular formula of this compound is C15H22O3, and its molecular weight is 250.33 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have employed spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound. [, , ] These techniques provide valuable information about the compound's functional groups and structure.

Q3: How does this compound perform as a stabilizer in various materials?

A3: Research indicates that this compound and its derivatives demonstrate efficacy as stabilizers in different materials, notably polypropylene films. [] Studies have investigated its role in preventing degradation caused by light and heat, highlighting its potential in enhancing material durability.

Q4: Has the compound shown promise in specific applications due to its material compatibility?

A4: Indeed, this compound is investigated for applications like lube oil additives and solar cell sealing films. [, ] These applications leverage its antioxidant properties and compatibility with polymers to improve performance and longevity.

Q5: What is the mechanism of action of this compound as an antioxidant?

A5: This compound functions as a radical scavenger, effectively neutralizing harmful free radicals by donating hydrogen atoms. [] This mechanism helps protect cells and materials from oxidative damage.

Q6: Has this compound been studied in the context of human health?

A6: Yes, studies have explored its presence in human follicular fluid, suggesting potential exposure from environmental sources. [] Additionally, its metabolites have been identified in human urine, offering insights into its metabolic pathways. []

Q7: Are there any studies on its potential anti-inflammatory or anti-hyperlipidemic activity?

A7: Researchers have designed and synthesized novel compounds incorporating this compound, aiming to harness its antioxidant properties for potential anti-inflammatory and anti-hyperlipidemic effects. [, ] These studies often involve in vitro assays and in vivo animal models to evaluate the efficacy and safety of these compounds.

Q8: What are the primary metabolic pathways of this compound in living organisms?

A8: Studies in rats have identified this compound as a major metabolite of several compounds, including butylated hydroxytoluene (BHT). [, , , , , ] It is primarily excreted in urine, often conjugated with glucuronic acid.

Q9: Have there been any investigations on the environmental impact of this compound?

A9: While the provided research primarily focuses on the synthesis, characterization, and biological activity of this compound, further investigation is necessary to assess its environmental fate, persistence, and potential ecological effects.

Q10: Are there efficient methods available for synthesizing this compound?

A10: Several synthetic routes for this compound have been explored. [, ] One common approach involves the oxidation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde using Jones reagent.

Q11: How is this compound quantified and characterized in various matrices?

A11: Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely employed for the detection and quantification of this compound and its metabolites in biological samples and environmental matrices. [, , ]

Q12: Has computational chemistry been used to study this compound and its derivatives?

A12: Yes, computational methods, including Density Functional Theory (DFT) calculations and molecular docking simulations, have been employed to study this compound. [, , ] These methods provide insights into the electronic structure, reactivity, and interactions of the molecule with other molecules.

Q13: How do structural modifications of this compound affect its activity?

A13: Studies exploring Structure-Activity Relationships (SAR) have revealed that modifications to the this compound scaffold can significantly influence its antioxidant and biological activities. [, ] For example, introducing specific substituents or modifying the phenolic moiety can alter its radical scavenging ability, metabolic stability, and interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.